N-(3-Amino-2-methylphenyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the preparation from easily accessible starting materials. For example, it can be synthesized from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines . Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the desired product .
Scientific Research Applications
Antitumor Properties
N-(3-Amino-2-methylphenyl)-4-fluorobenzamide and similar compounds have shown potent antitumor properties. For instance, 2-(4-aminophenyl)benzothiazoles, structurally related to N-(3-Amino-2-methylphenyl)-4-fluorobenzamide, exhibit selective and potent antitumor effects both in vitro and in vivo. These compounds are metabolically transformed by cytochrome P450 1A1, generating active metabolites that target cancer cells (Bradshaw et al., 2002). Another related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, demonstrated inhibitory effects on the proliferation of certain cancer cell lines (Hao et al., 2017).
Applications in Imaging
Fluorobenzamides, including those structurally similar to N-(3-Amino-2-methylphenyl)-4-fluorobenzamide, have applications in imaging. For example, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been evaluated as a potential ligand for PET imaging of sigma receptors, showing high affinity and selectivity (Shiue et al., 1997).
Antimicrobial Properties
Some derivatives of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide exhibit promising antimicrobial properties. For instance, fluorobenzamides containing thiazole and thiazolidine have shown effective antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013).
Psycho- and Neurotropic Profiling
Derivatives of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide have been studied for their psycho- and neurotropic properties. For instance, specific derivatives exhibited sedative effects and anti-amnesic activity, making them promising candidates for further research in psychoactive compounds (Podolsky et al., 2017).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHFGARZEHJKBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-4-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.